Compound Description: This compound serves as a crucial precursor in the enzymatic resolution and synthesis of (+)-Zopiclone. The process utilizes Candida antarctica lipase as a catalyst and proceeds under mild conditions with good yields. []
Compound Description: This compound is a key intermediate in the synthesis of various N-Mannich bases. These bases are formed through reactions with different primary and secondary amines in the presence of formaldehyde. []
Compound Description: This compound's crystal structure has been determined, providing valuable insights into its conformation and potential applications. []
Compound Description: This compound represents the freebase form of Imatinib, a widely used leukemia therapeutic agent. Imatinib primarily functions by inhibiting tyrosine kinases. []
Compound Description: This compound serves as a ligand in the synthesis of copper(II) and silver(I) complexes. These complexes exhibit promising antimicrobial activity against various bacterial and Candida species. []
Compound Description: This compound exhibits potent dual inhibitory activity against Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), making it a promising candidate for anti-inflammatory drug discovery. It demonstrates strong binding affinity to DDR1 and DDR2 proteins, effectively inhibits their kinase activities, and significantly reduces lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release in vitro. Furthermore, it exhibits notable anti-inflammatory effects in vivo using an LPS-induced acute lung injury (ALI) mouse model. []
Compound Description: This compound exhibits potent inhibitory activity against IKKβ. It induces apoptosis in human colon cancer cells by triggering mitochondrial dysfunction and endoplasmic reticulum stress. Additionally, it demonstrates selective and metabolically stable IKKβ inhibitory activities. []
Compound Description: This compound acts as a selective and potent dual inhibitor of thrombin and factor Xa, showing promise as an orally active antithrombotic agent. It exhibits strong in vitro activity against factor Xa and thrombin, along with good selectivity against related serine proteases. Furthermore, it demonstrates potent in vivo activity in a rat model of venous thrombosis following both intravenous and oral administration. []
Compound Description: This compound displays significant inhibitory activity against K562 and MKN45 cancer cell lines, suggesting its potential as an anti-cancer agent. []
Compound Description: Azipranone is an anti-tussive agent whose physiological disposition has been extensively studied in humans and various animal models. It exhibits species-specific pharmacokinetic profiles, with different absorption, distribution, metabolism, and excretion patterns observed across species. []
Compound Description: This compound acts as a potent and orally active cyclin-dependent kinase inhibitor. It exhibits efficacy against hematological malignancies and demonstrates promising antitumor activity in preclinical models. []
Compound Description: This compound, synthesized via nucleophilic substitution reactions, belongs to a family of pyridine derivatives with diverse biological activities. []
Compound Description: This compound, also known as PHA739358 (Danusertib), is an antitumor agent that targets specific kinases involved in cell cycle regulation. []
Compound Description: This compound is an example of a Schiff base, a class of compounds known for their diverse biological activities. Its crystal structure has been determined, providing valuable information about its conformation and potential for intermolecular interactions. []
Compound Description: BMS-986236 is a potent kinase inhibitor for which a scalable synthetic route has been developed. This route addresses safety concerns associated with earlier synthetic methods and improves the overall efficiency of the synthesis. []
Compound Description: This compound's crystal structure has been analyzed, revealing details about its conformation and intermolecular interactions, including hydrogen bonding and π-π stacking. []
Compound Description: CCT245737 is a potent and selective oral checkpoint kinase 1 (CHK1) inhibitor. This compound exhibits in vivo efficacy as both a potentiator of DNA-damaging chemotherapy and a single agent. It also demonstrates a high degree of selectivity for CHK1 and acts as an ATP-competitive inhibitor. []
Compound Description: This silver(I) complex incorporates 5-(pyridin-2-yl)pyrazine-2-carbonitrile as a ligand. The complex exhibits a distorted square-pyramidal geometry and forms a three-dimensional supramolecular structure through C—H⋯O and C—H⋯N interactions. []
Loxapine, Clozapine, and HUF-2046
Compound Description: These are semi-rigid neuroleptic drugs that share a similar tricyclic structure with a 4-methylpiperazin-1-yl substituent. Crystallographic studies revealed that despite differing substitutions, these molecules adopt practically identical conformations. []
Compound Description: AEB071 is a potent and selective inhibitor of protein kinase C (PKC) isotypes, showing potential as an immunomodulator by inhibiting early T cell activation. []
Compound Description: This compound serves as a versatile building block for synthesizing various heterocyclic systems, including triazolo[4,3-a]pyrimidines, pyrimido[1,2-a]benzimidazoles, and pyrimido[1,2-a]pyrimidines. These heterocycles demonstrate variable inhibitory effects against different microorganisms. []
Compound Description: SAR216471 is a potent, selective, and reversible P2Y12 receptor antagonist. It is a promising candidate for antiplatelet therapy due to its strong in vitro and in vivo antithrombotic activities. []
Compound Description: This compound is a matrine derivative whose crystal structure has been determined. Matrine derivatives are known for various biological activities, including anti-inflammatory, antiviral, and anticancer properties. []
Compound Description: This co-crystal consists of a copper(II) complex, where the copper ion is coordinated by two 5-(pyrazin-2-yl)tetrazolate ligands and two water molecules, and pyrazine-2-carbonitrile molecules. The structure is stabilized by hydrogen bonding and π-π stacking interactions. []
Compound Description: These compounds are pyrazinamide derivatives designed as potential anti-tubercular agents. Several of these compounds exhibit significant activity against Mycobacterium tuberculosis H37Ra. [] []
Compound Description: This compound features a quinoline core substituted with a 4-methylpiperazin-1-yl group and a pyrimidine ring. Its crystal structure, stabilized by weak C—H⋯π and π-π stacking interactions, provides insights into its conformation and packing arrangement. []
Compound Description: This compound incorporates a quinoline core with a 4-methylpiperazin-1-yl substituent and a methoxyphenylpropenone moiety. Its crystal structure, stabilized by C—H⋯N, C—H⋯O, and π-π stacking interactions, reveals its conformation and intermolecular packing. []
24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5β-cholan-3α-ols and 23-(4,5-Dihydroimidazol-2-yl)-24-nor-5β-cholanes
Compound Description: This set of compounds represents a series of bile acid derivatives, specifically lithocholic, chenodeoxycholic, deoxycholic, and cholic acid, modified at the C-24 position with piperidine, morpholine, 1-methylpiperazine, or 4,5-dihydro-1H-imidazole rings. These derivatives were tested for potential cancerostatic and antimicrobial activities in vitro, showing promising results for some of the synthesized compounds. []
9-Fluoro-3-methylene-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid and its 1-Thia Congener
Compound Description: These compounds represent novel tricyclic quinolonecarboxylic acid derivatives with potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthetic route involves a key oxetane intermediate. []
Compound Description: This compound is a potent checkpoint kinase 1 (CHK1) inhibitor and has therapeutic potential in treating proliferative diseases, including cancer. [] []
Compound Description: This complex comprises a zinc(II) ion coordinated by a 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-ium-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate ligand and a benzene-1,4-dicarboxylate ligand, forming a polymeric chain structure. []
9-Methoxy and 9-Acetoxy-3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitriles
Compound Description: These compounds represent benzopyran derivatives synthesized using 2-(imino-piperidin-1-yl-methyl)-3-(4-methoxyphenyl)acrylonitrile as an intermediate. []
1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole and ethyl 1-cyclopropyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole-2-acetate
Compound Description: These compounds belong to the benzimidazole class, known for diverse biological activities. They were synthesized and characterized to investigate their potential as antihistaminic and antimicrobial agents. The crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole has been determined, revealing its conformation and spatial arrangement. []
Compound Description: This compound is a complex heterocycle synthesized as a potential drug candidate. The synthetic route involves several steps, including the formation of a key thiazolo[5,4-b]quinoline ring system. []
Compound Description: This compound is a zinc(II) complex containing two molecules of the 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate ligand and one water molecule. The complex exhibits a distorted square-pyramidal geometry around the zinc ion. []
Overview
3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound features a pyrazine ring substituted with a 4-methylpiperazine moiety and a cyano group, which may contribute to its biological activity.
Source
The compound is referenced in various scientific literature and patent applications, indicating its relevance in drug discovery and development. Notably, it has been explored for its role as a phosphodiesterase 10 inhibitor, which is significant in the treatment of neurological disorders.
Classification
3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile belongs to the class of pyrazine derivatives. Pyrazines are aromatic compounds that contain two nitrogen atoms in the six-membered ring. The presence of the piperazine group enhances its pharmacological properties, making it a subject of interest in pharmaceutical research.
Synthesis Analysis
Methods
The synthesis of 3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile can be achieved through several methods, often involving the reaction of appropriate precursors under controlled conditions. One common synthetic route includes:
Formation of the Pyrazine Ring: Starting from 2-cyanopyrazine, which can be reacted with 4-methylpiperazine in the presence of a suitable catalyst.
Cyclization: The reaction conditions may involve heating or the use of solvents to facilitate cyclization and substitution reactions.
Technical Details
The reaction typically requires careful monitoring of temperature and pressure to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and assess the purity of the synthesized compound.
Molecular Structure Analysis
Data
The molecular formula is C10H12N4, with a molecular weight of approximately 188.23 g/mol. The compound exhibits characteristics typical of pyrazines, including planar geometry due to delocalized π-electrons across the aromatic system.
Chemical Reactions Analysis
Reactions
3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile can participate in various chemical reactions:
Nucleophilic Substitution: The cyano group can undergo nucleophilic attack by various nucleophiles, leading to substituted derivatives.
Reduction Reactions: The cyano group can be reduced to form corresponding amines or aldehydes under appropriate conditions.
Technical Details
Reactions involving this compound are typically carried out under inert atmospheres to prevent unwanted side reactions. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are commonly used due to their ability to solvate ionic intermediates effectively.
Mechanism of Action
Process
The mechanism of action for 3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile primarily involves its interaction with specific biological targets, such as phosphodiesterase enzymes. By inhibiting these enzymes, the compound can potentially increase intracellular levels of cyclic nucleotides, leading to enhanced signaling pathways associated with neurotransmission.
Data
Studies have shown that compounds similar to 3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile exhibit significant inhibitory activity against phosphodiesterase 10, which is implicated in various neurological disorders. The detailed kinetic parameters and binding affinities are essential for understanding its efficacy and potential therapeutic applications.
Physical and Chemical Properties Analysis
Physical Properties
3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile is typically characterized by:
Appearance: White to off-white solid.
Solubility: Soluble in polar organic solvents like DMSO and methanol.
Chemical Properties
Key chemical properties include:
Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
Reactivity: The cyano group makes it reactive towards nucleophiles and electrophiles.
Relevant data from studies indicate that this compound maintains stability over a range of pH levels, which is advantageous for pharmaceutical formulations.
Applications
Scientific Uses
3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile has potential applications in:
Drug Development: As a lead compound for developing new therapeutics targeting phosphodiesterase enzymes.
Research: Utilized in studies exploring mechanisms underlying neurological disorders, particularly those related to cyclic nucleotide signaling pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.